An In-depth Technical Guide to 5-Ethoxy-2-hydroxybenzaldehyde (CAS Number: 80832-54-8)
An In-depth Technical Guide to 5-Ethoxy-2-hydroxybenzaldehyde (CAS Number: 80832-54-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data and peer-reviewed literature for 5-Ethoxy-2-hydroxybenzaldehyde (CAS: 80832-54-8) are limited in publicly accessible databases. This guide compiles available information and presents data for isomeric compounds for reference, which should be treated as such. All experimental work should be preceded by a thorough literature search and safety assessment.
Introduction
5-Ethoxy-2-hydroxybenzaldehyde, also known as 5-ethoxysalicylaldehyde, is an aromatic organic compound characterized by a benzene ring substituted with a formyl (aldehyde), a hydroxyl, and an ethoxy group. Its structure suggests potential applications as a building block in the synthesis of more complex molecules in fields such as pharmaceuticals, agrochemicals, and materials science. This document provides a comprehensive overview of its known properties, a plausible synthesis protocol, and expected analytical data.
Physicochemical and Safety Data
The following tables summarize the key physicochemical and safety information for 5-Ethoxy-2-hydroxybenzaldehyde.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 80832-54-8 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀O₃ | [1][2][3][4] |
| Molecular Weight | 166.17 g/mol | [2][4] |
| Physical Form | Solid | |
| Solubility | Soluble in water and ethanol. | [1] |
| IUPAC Name | 5-ethoxy-2-hydroxybenzaldehyde | [2] |
| SMILES | CCOC1=CC(=C(C=C1)O)C=O | [1][2] |
| InChI Key | HXCVPMBZBRPZLX-UHFFFAOYSA-N | [2] |
Safety and Hazard Information
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.[2] |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[2] |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation.[2] |
| Skin Sensitization (Category 1) | GHS07 (Exclamation Mark) | H317: May cause an allergic skin reaction. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation.[2] |
Synthesis Protocol
Proposed Synthesis of 5-Ethoxy-2-hydroxybenzaldehyde
Reaction Scheme:
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Protection of the Aldehyde Group (Schiff Base Formation): The more reactive aldehyde group is protected to prevent side reactions during etherification.
-
Williamson Ether Synthesis: The phenoxide is formed by deprotonation of a hydroxyl group, followed by nucleophilic attack on an ethylating agent. Selective etherification at the 5-position is expected due to the lower acidity of the hydroxyl group at the 2-position, which is involved in intramolecular hydrogen bonding with the aldehyde.
-
Deprotection (Hydrolysis of the Schiff Base): The protecting group is removed to yield the final product.
Detailed Experimental Methodology (Proposed)
Step 1: Protection of 2,5-dihydroxybenzaldehyde
-
In a round-bottom flask, dissolve 2,5-dihydroxybenzaldehyde (1 equivalent) in ethanol.
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Add aniline (1 equivalent) dropwise with stirring. A catalytic amount of glacial acetic acid can be added.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Ethylation of the Protected Aldehyde
-
In a three-necked flask equipped with a condenser and a dropping funnel, dissolve the dried Schiff base (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a weak base such as potassium carbonate (1.5 equivalents).
-
Heat the mixture to approximately 80°C with vigorous stirring.
-
Add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise.
-
Maintain the reaction at 80°C for 12-16 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and filter to remove inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
Step 3: Deprotection to Yield 5-Ethoxy-2-hydroxybenzaldehyde
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To the crude product from Step 2, add a solution of 2M hydrochloric acid.
-
Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 5-Ethoxy-2-hydroxybenzaldehyde.
Spectroscopic Data (Expected)
No experimental spectra for 5-Ethoxy-2-hydroxybenzaldehyde are readily available. The following tables outline the expected spectroscopic features based on its chemical structure and comparison with related compounds.
¹H NMR Spectroscopy (Expected)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | s | 1H | Ar-OH |
| ~9.8 | s | 1H | -CHO |
| ~7.2-7.4 | m | 3H | Ar-H |
| ~4.1 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
¹³C NMR Spectroscopy (Expected)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (aldehyde) |
| ~160 | C-O (aromatic) |
| ~150 | C-O (aromatic) |
| ~125 | C-H (aromatic) |
| ~120 | C-C (aromatic) |
| ~118 | C-H (aromatic) |
| ~115 | C-H (aromatic) |
| ~64 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy (Expected)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch |
| 3000-2850 | C-H stretch (aliphatic) |
| ~2850, ~2750 | C-H stretch (aldehyde) |
| ~1650 | C=O stretch (aldehyde) |
| 1600-1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ether) |
Biological Activity
There is no specific information available in the scientific literature regarding the biological activity or involvement in signaling pathways of 5-Ethoxy-2-hydroxybenzaldehyde. Research on related hydroxybenzaldehydes has explored their potential as antioxidant and anti-inflammatory agents, but this cannot be directly extrapolated to the title compound.
Conclusion
5-Ethoxy-2-hydroxybenzaldehyde is a specialty chemical with potential for use in organic synthesis. While comprehensive data is scarce, this guide provides a summary of its known properties and a scientifically plausible framework for its synthesis and characterization. Researchers and drug development professionals are encouraged to use this information as a starting point for their investigations, with the understanding that further experimental validation is necessary.
